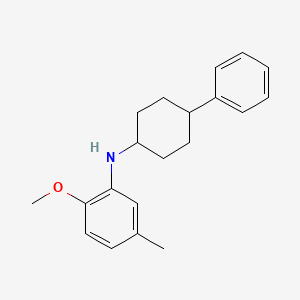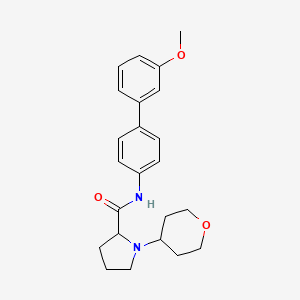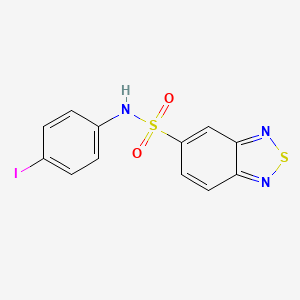![molecular formula C12H12ClN3OS B6060446 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B6060446.png)
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} is a chemical compound with potential applications in the field of scientific research. It is a derivative of thiazolidine-2,4-dione and is known to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} is not fully understood. However, it is believed to exhibit its biochemical and physiological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties. It has also been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant properties. Additionally, it has been shown to exhibit cytotoxicity towards various cancer cell lines, which may contribute to its antitumor properties.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} in lab experiments is its potential to exhibit various biochemical and physiological effects. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}. One direction could be to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction could be to investigate its mechanism of action in more detail to gain a better understanding of how it exhibits its biochemical and physiological effects. Additionally, further research could be done to optimize the synthesis method and improve the solubility of the compound for better bioavailability and efficacy.
合成法
The synthesis of 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} can be achieved by reacting 5-methyl-1,3-thiazolidine-2,4-dione with 4-chlorobenzaldehyde hydrazone in the presence of a suitable solvent and catalyst. The reaction proceeds via a condensation reaction and yields the desired product in good yields.
科学的研究の応用
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} has potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a ligand in the synthesis of metal complexes that exhibit antimicrobial and anticancer activities.
特性
IUPAC Name |
(2E)-2-[(Z)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-7(9-3-5-10(13)6-4-9)15-16-12-14-11(17)8(2)18-12/h3-6,8H,1-2H3,(H,14,16,17)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGLHFZBLDWBW-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C(\C)/C2=CC=C(C=C2)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone} | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)

![methyl 4-{5-[(4-phenyl-1-azepanyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B6060430.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)

![N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6060468.png)